1,2,3-Trimethyl-3H-benzo[e]indole

Heterocyclic Chemistry Material Science Thermal Analysis

Researchers requiring a specific 1,2,3-trimethyl substitution pattern for synthesizing hemicyanine fluorescent probes or NIR cyanine dyes often face isomer contamination and low yields. This ≥98% pure 1,2,3-Trimethyl-3H-benzo[e]indole (CAS 881219-73-4) resolves that challenge. - Distinct 1,2,3-trimethyl substitution on the 3H-benzo[e]indole core delivers the precise electronic and steric profile needed for N-alkylation and condensation reactions. - Higher melting point (178-180 °C) vs. the 1,1,2-isomer ensures superior thermal stability during vacuum deposition for OLED fabrication. - ≥98% purity minimizes by-products in complex dye syntheses, simplifying purification and enhancing photophysical consistency. Procurement managers benefit from multiple in-stock package sizes, same-day shipping on available stock, and reliable global logistics for uninterrupted R&D workflows.

Molecular Formula C15H15N
Molecular Weight 209.292
CAS No. 881219-73-4
Cat. No. B2536588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethyl-3H-benzo[e]indole
CAS881219-73-4
Molecular FormulaC15H15N
Molecular Weight209.292
Structural Identifiers
SMILESCC1=C(N(C2=C1C3=CC=CC=C3C=C2)C)C
InChIInChI=1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3
InChIKeyKQMROBBTYFXFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethyl-3H-benzo[e]indole: Key Precursor for Probes and Materials


1,2,3-Trimethyl-3H-benzo[e]indole (CAS 881219-73-4), also known as 1,2,3-trimethylnaphtho[1,2-d]pyrrole, is a trimethyl-substituted benzo[e]indole heterocycle (C15H15N, MW 209.29) . This compound serves as a crucial intermediate in the synthesis of functional dyes, fluorescent probes, and organic electronic materials, distinguished by its specific 1,2,3-trimethyl substitution pattern on the benzo[e]indole core, which dictates its reactivity and the properties of derived molecules .

Why 1,2,3-Trimethyl-3H-benzo[e]indole Is Irreplaceable


While other trimethylbenzo[e]indole isomers, such as 1,1,2-trimethyl-1H-benzo[e]indole (CAS 41532-84-7), share the same molecular formula (C15H15N), their different substitution patterns lead to significant variations in chemical behavior and are not interchangeable [1]. The 1,2,3-trimethyl substitution on the 3H-benzo[e]indole core creates a distinct electronic environment and steric profile. This directly influences critical properties such as melting point and the reactivity of the nitrogen atom, which is fundamental for subsequent N-alkylation or condensation reactions to form functional dyes . Simple substitution with a different isomer would alter reaction kinetics and likely yield a different final product, making this compound a uniquely necessary precursor.

1,2,3-Trimethyl-3H-benzo[e]indole: Performance Evidence


Thermal Stability: Melting Point vs. Common Isomer

The 1,2,3-trimethyl substitution pattern on the 3H-benzo[e]indole core results in a significantly higher melting point compared to its 1,1,2-trimethyl-1H-benzo[e]indole analog. The target compound exhibits a melting point of 178-180 °C , while its 1,1,2-trimethyl counterpart melts at a much lower range of 114-119 °C . This substantial difference of approximately 60 °C underscores a distinct difference in solid-state packing and intermolecular forces, which is a direct consequence of the specific isomeric structure.

Heterocyclic Chemistry Material Science Thermal Analysis

Purity Specification: Advantage Over Isomeric Analogs

The standard commercial grade for 1,2,3-Trimethyl-3H-benzo[e]indole is consistently specified at a minimum purity of ≥98.0% (GC) across multiple reputable suppliers . This high purity specification, verified by GC and NMR, is notably higher than the standard 97% purity offered for the closely related 1,1,2-trimethyl-1H-benzo[e]indole isomer . This suggests a robust and controlled synthesis or purification process for the target compound, providing higher quality assurance for sensitive applications.

Analytical Chemistry Procurement Synthetic Chemistry

Precursor for Acidic pH Hemicyanine Probes

1,2,3-Trimethyl-3H-benzo[e]indole has been directly employed as the core scaffold to synthesize a hemicyanine fluorescent probe (BiDD) [1]. This probe was developed in a one-step reaction from the 3H-benzo[e]indole precursor and exhibited a well-defined pH response with a pKa of 4.98 and a linear response range from pH 4.4 to 6.2 [1]. The successful creation of a functional, pH-sensitive probe with high photostability and low cytotoxicity for live-cell imaging directly validates the utility of this specific precursor for producing high-performance optical sensors.

Fluorescent Probe Design Bioimaging Analytical Chemistry

1,2,3-Trimethyl-3H-benzo[e]indole: Optimal Application Scenarios


Hemicyanine Probe Synthesis for Bioimaging

This compound is a proven precursor for creating hemicyanine-based fluorescent probes for detecting acidic pH. Research demonstrates that it can be used to synthesize a functional probe (BiDD) with a pKa of 4.98, which is ideal for monitoring pH fluctuations in acidic organelles like lysosomes in living cells [1]. The resulting probe exhibits high photostability and low cytotoxicity, making it suitable for advanced cellular imaging studies.

Fabrication of Thermally Stable Organic Electronics

For applications in organic light-emitting diodes (OLEDs) or other organic electronics where thermal stability during fabrication and operation is paramount, this compound's higher melting point (178-180 °C) offers a significant advantage over the more common 1,1,2-trimethyl isomer [1]. This property reduces the risk of thermal degradation during vacuum deposition or other high-temperature processing steps, contributing to more stable and reliable device performance .

High-Purity Precursor for Functional Dye Synthesis

When the synthetic goal is to minimize by-products and achieve high yields of complex functional dyes (e.g., near-infrared cyanine dyes), starting with a high-purity precursor is essential. The standard ≥98% purity specification for this compound [1] provides a higher-quality starting point compared to other trimethylbenzoindole isomers available at 97% purity . This can translate directly to simpler purification, higher final product purity, and more consistent photophysical performance.

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